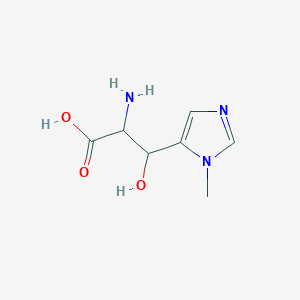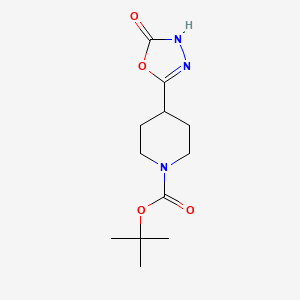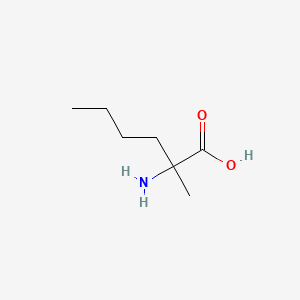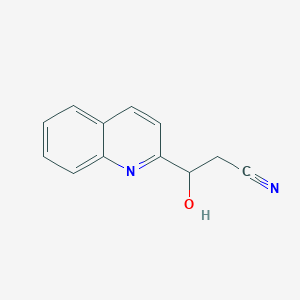
2-amino-3-hydroxy-3-(1-methyl-1H-imidazol-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-hydroxy-3-(1-methyl-1H-imidazol-5-yl)propanoic acid is a compound that features both an amino group and a hydroxyl group attached to a propanoic acid backbone, with a 1-methyl-1H-imidazol-5-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-hydroxy-3-(1-methyl-1H-imidazol-5-yl)propanoic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product. Advanced techniques like continuous flow reactors can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-amino-3-hydroxy-3-(1-methyl-1H-imidazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced imidazole derivative.
Substitution: Formation of substituted amino derivatives.
科学的研究の応用
2-amino-3-hydroxy-3-(1-methyl-1H-imidazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-amino-3-hydroxy-3-(1-methyl-1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole-4-acetic acid: A derivative with similar structural features.
1-methylimidazole: A simpler imidazole derivative
Uniqueness
2-amino-3-hydroxy-3-(1-methyl-1H-imidazol-5-yl)propanoic acid is unique due to the presence of both amino and hydroxyl groups on the propanoic acid backbone, combined with the 1-methyl-1H-imidazol-5-yl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C7H11N3O3 |
|---|---|
分子量 |
185.18 g/mol |
IUPAC名 |
2-amino-3-hydroxy-3-(3-methylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O3/c1-10-3-9-2-4(10)6(11)5(8)7(12)13/h2-3,5-6,11H,8H2,1H3,(H,12,13) |
InChIキー |
JEWWRPRBMRIIAC-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC=C1C(C(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5S)-1-Azabicyclo[3.1.0]hexane](/img/structure/B13551479.png)

![3-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13551486.png)


![2-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-2-yl}aceticacid](/img/structure/B13551505.png)



![1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13551521.png)



